1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate trihydrate
Description
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, with key steps including the formation of strong intermolecular hydrogen bonds and catalysis by methanesulfonic acid. For example, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol demonstrates the role of methanesulfonic acid as a catalyst in the formation of specific structures through reactions of phenol with hexafluoroacetone, highlighting the synthetic strategies that may be relevant for our compound (Li, Shen, & Zhang, 2015).
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated through X-ray crystallography and spectroscopic methods, revealing the presence of hydrogen bonds and the spatial arrangement of molecules. Investigations into similar molecules have shown two-dimensional networks formed by hydrogen bonds, which could imply similar structural characteristics for the compound (Aitipamula, Nangia, Thaimattam, & Jaskólski, 2003).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules often include the formation of ion pairs, hydrogen bonding, and reactions with solvents. Studies on complexes and their spectroscopic analysis provide insight into the reactivity and chemical behavior of related compounds, which can shed light on the potential reactivity of our molecule of interest (Binkowska et al., 2001).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystal structure, can be significantly influenced by their molecular structure and intermolecular interactions. For instance, the study of aminoxyls highlights how molecular structure impacts solubility and association in different solvents (Marx & Rassat, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are critical for understanding a compound's behavior in different environments. Research on methanesulfonate esters, for example, explores the selective hydrolysis of these esters, which could provide insights into the stability and reactivity of the methanesulfonate group in our compound of interest (Chan, Cox, & Sinclair, 2008).
Scientific Research Applications
Synthesis and Crystal Structure Analysis :
- The structural and synthetic studies of compounds similar to the one , such as 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, provide insights into their potential applications in fluoro-containing materials and organic fluoro-containing polymers due to the presence of alcoholic and phenolic hydroxyl groups (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015).
Hydrolysis and Selective Chemical Reactions :
- Research into the hydrolysis of related methanesulfonate esters shows the utility of these compounds in selective chemical processes, which can be applied in the synthesis of complex organic compounds (L. Chan, B. Cox, & R. Sinclair, 2008).
Colorimetric Assays and Biological Applications :
- The compound's related analogs, such as 1-methyl-2-phenylindole in combination with methanesulfonic acid, are used in colorimetric assays for lipid peroxidation, indicating their potential in biological and chemical analytical methods (D. Gérard-Monnier, I. Erdelmeier, K. Régnard, N. Moze-Henry, J. Yadan, & J. Chaudière, 1998).
Molecular Complex Formation and Supramolecular Assembly :
- The structural study of nimesulidetriazole derivatives, which are structurally related to the compound , demonstrates the potential for forming complex molecular structures and understanding intermolecular interactions (Tanusri Dey, Soumen Ghosh, Jyoti Mareddy, J. Anireddy, Sarbani Pal, & A. K. Mukherjee, 2015).
Chiral Intermediate Synthesis :
- The microbial reduction of related compounds, such as N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, highlights the use of these compounds in producing chiral intermediates for pharmaceutical applications (Ramesh N. Patel, A. Banerjee, C. Mcnamee, & L. Szarka, 1993).
properties
IUPAC Name |
1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.CH4O3S.3H2O/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4;;;/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4);3*1H2/t15-,19+;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUILKELNVBKKTG-ZOZJKLBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940514 | |
Record name | Methanesulfonic acid--1-[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate trihydrate | |
CAS RN |
189894-57-3 | |
Record name | Traxoprodil mesylate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189894573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid--1-[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRAXOPRODIL MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD2A56I30W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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